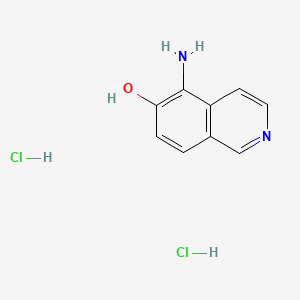

5-Aminoisoquinolin-6-ol dihydrochloride

Description

Properties

Molecular Formula |

C9H10Cl2N2O |

|---|---|

Molecular Weight |

233.09 g/mol |

IUPAC Name |

5-aminoisoquinolin-6-ol;dihydrochloride |

InChI |

InChI=1S/C9H8N2O.2ClH/c10-9-7-3-4-11-5-6(7)1-2-8(9)12;;/h1-5,12H,10H2;2*1H |

InChI Key |

RGODFTFFSBXXGB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1C=NC=C2)N)O.Cl.Cl |

Origin of Product |

United States |

Structure Activity/function Relationship Studies of 5 Aminoisoquinolin 6 Ol Dihydrochloride and Its Analogues

Rational Design Principles for 5-Aminoisoquinolin-6-ol Dihydrochloride (B599025) Analogues

The rational design of analogues of 5-Aminoisoquinolin-6-ol dihydrochloride, particularly in the context of their role as PARP inhibitors, is guided by several key principles. A primary strategy involves mimicking the nicotinamide (B372718) moiety of the natural substrate of PARP, nicotinamide adenine (B156593) dinucleotide (NAD+). nih.govsemanticscholar.org The design of PARP-1 inhibitors often incorporates an aromatic ring and a carboxamide group, which are crucial for forming hydrogen bonds and π-stacking interactions within the enzyme's active site. semanticscholar.org

Specifically, the design process for isoquinolinone-based PARP1 inhibitors has targeted interactions with key amino acid residues such as GLU988 and LYS903. nih.govresearchgate.net The development of novel PARP inhibitors frequently involves the use of a core scaffold, like the isoquinoline (B145761) structure, which is then modified with various substituents to enhance potency and selectivity. For instance, the quinazolinone scaffold has been used as a bioisostere for the phthalazinone core of established PARP inhibitors like Olaparib. rsc.org

The design principles often involve constraining the conformation of flexible linkers to improve pharmacokinetic properties while maintaining potency. nih.gov For example, constraining a linear propylene (B89431) linker into a cyclopentene (B43876) ring has been shown to offer improved pharmacokinetic parameters. nih.gov Furthermore, the catalytic pocket of PARP1 is divided into three sub-pockets: the nicotinamide-ribose binding site (NI site), the phosphate-binding site (PH site), and the adenine-ribose binding site (AD site). nih.gov Many inhibitors are designed to bind to the NI site, but some also form interactions with the larger AD site to improve their effectiveness and pharmacokinetic profiles. nih.gov

Impact of Positional and Substituent Variations on Molecular Interactions

The biological activity of 5-Aminoisoquinolin-6-ol dihydrochloride analogues is highly sensitive to variations in the position and nature of substituents on the isoquinoline core. These modifications can significantly alter the compound's interactions with its target enzyme.

For example, in the quinazolinone series of PARP inhibitors, an 8-hydroxy or 8-methyl substituent was found to enhance inhibitory activity compared to an 8-methoxy group. nih.govsemanticscholar.org The introduction of electron-withdrawing or electron-donating substituents on a 2-aryl ring of the quinazolinone scaffold consistently increased potency. nih.govsemanticscholar.org Specifically, 2-phenylquinazolinones were slightly less potent than their 2-methyl counterparts. nih.govsemanticscholar.org

In a series of quinoxaline-based PARP-1 inhibitors, it was observed that hydrophobic residues are favorable for activity. mdpi.com For instance, replacing methyl groups on a pyrazole (B372694) ring with hydroxyl or carbonyl groups decreased the inhibitory effect. mdpi.com The nature of the linker between the core scaffold and other parts of the molecule is also critical. A thiosemicarbazide (B42300) linker attached to a p-methoxyphenyl ring showed a promising impact on PARP-1 inhibition. mdpi.com

The following table summarizes the impact of various substituents on the activity of isoquinoline and related heterocyclic scaffolds as PARP inhibitors, based on findings from multiple studies.

| Scaffold | Position of Substitution | Substituent | Impact on Activity |

| Quinazolinone | 8 | -OH, -CH3 | Enhanced activity compared to -OCH3 |

| Quinazolinone | 2-Aryl (4') | Electron-withdrawing or -donating group | Increased potency |

| Quinoxaline-pyrazole | Pyrazole ring | -OH, =O | Decreased activity compared to -CH3 |

| Quinoxaline | Linker | Thiosemicarbazide to p-methoxyphenyl | Favorable for inhibition |

These findings underscore the importance of systematic exploration of positional and substituent variations to optimize the molecular interactions and ultimately the inhibitory potency of 5-Aminoisoquinolin-6-ol dihydrochloride analogues.

Stereochemical Considerations in 5-Aminoisoquinolin-6-ol Dihydrochloride Derivatives

While specific studies on the stereochemistry of 5-Aminoisoquinolin-6-ol dihydrochloride derivatives are not widely available, the general principles of medicinal chemistry suggest that stereoisomers of a chiral compound can exhibit significant differences in their biological activity, metabolism, and toxicity. The introduction of a chiral center into a molecule can lead to enantiomers or diastereomers that may have distinct binding affinities for their biological targets.

For instance, the discovery of stereospecific PARP-1 inhibitors, such as the isoindolinone NMS-P515, highlights the importance of stereochemistry in this class of compounds. researchgate.net Although belonging to a different but related heterocyclic class, this example demonstrates that the three-dimensional arrangement of atoms can be a critical determinant of inhibitory potency and selectivity. The differential activity of stereoisomers often arises from the specific orientation of functional groups that interact with the chiral environment of the enzyme's active site. Therefore, when designing and synthesizing new analogues of 5-Aminoisoquinolin-6-ol dihydrochloride that contain stereocenters, it is crucial to separate and evaluate the individual stereoisomers to identify the more active and potentially less toxic enantiomer or diastereomer.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 5-Aminoisoquinolin-6-ol Dihydrochloride Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For scaffolds like 5-Aminoisoquinolin-6-ol dihydrochloride, QSAR studies can be instrumental in predicting the activity of newly designed analogues and guiding the optimization of lead compounds.

Several QSAR studies have been conducted on various heterocyclic scaffolds that act as PARP inhibitors. For example, a QSAR study on 1H-benzo[d]imidazole-4-carboxamide derivatives as PARP-1 inhibitors utilized genetic algorithm-multiple linear regression (GA-MLR) and least squares-support vector machine (LS-SVM) methods to predict the half-maximal inhibitory concentration (IC50). nih.gov Such models can achieve high predictive accuracy, with a leave-one-out cross-validation coefficient (Qcv^2) of 0.971 and a correlation coefficient (R^2) of 0.977 for the LS-SVM model. nih.gov

Another study on quinazolinone derivatives as PARP-1 inhibitors also employed computational QSAR to complement their synthesis and biological evaluation. rsc.org These models help in understanding the structural requirements for inhibitory activity. nih.gov For PARP-1 inhibitors, QSAR models have been developed that incorporate machine learning techniques and matched molecular pair analysis to improve their predictive performance and provide mechanistic insights. nih.gov These approaches can help identify key topological features that differentiate between active and inactive compounds. nih.gov The application of such QSAR models to the 5-Aminoisoquinolin-6-ol dihydrochloride scaffold could significantly accelerate the discovery of novel and potent PARP inhibitors.

Chemoinformatic Strategies for Exploring the Chemical Space of 5-Aminoisoquinolin-6-ol Dihydrochloride

Chemoinformatics provides a powerful set of tools and strategies for exploring the vast chemical space around a given scaffold like 5-Aminoisoquinolin-6-ol dihydrochloride. These strategies are crucial for identifying novel analogues with desired properties and for understanding the broader structure-activity landscape.

An important chemoinformatic approach is the in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. For 5-aminoisoquinoline (B16527) (5-AIQ), a potent PARP-1 inhibitor, in silico ADME predictions have shown it to be highly soluble in water with high gastrointestinal absorption and blood-brain barrier permeability. mdpi.comresearchgate.net Such predictions are vital in the early stages of drug discovery to filter out compounds with poor pharmacokinetic profiles. The bioavailability score for 5-AIQ was predicted to be 0.55. mdpi.com

Molecular docking is another key chemoinformatic tool that simulates the binding of a ligand to the active site of a target protein. For newly designed PARP-1 inhibitors based on a pyridopyridazinone scaffold, molecular docking revealed that the compounds fit well into the PARP-1 active site and formed key hydrogen bond interactions with residues Gly863 and Ser904, as well as π-π stacking interactions with Tyr907. nih.gov This information helps in understanding the molecular basis of inhibition and in designing analogues with improved binding affinity.

The following table summarizes the predicted ADME properties for the parent compound, 5-Aminoisoquinoline.

| Property | Predicted Value |

| Water Solubility (Log S) | -2.14 (Very soluble) |

| Gastrointestinal Absorption | High |

| Blood-Brain Barrier Permeability | Permeable |

| Bioavailability Score | 0.55 |

| Cytochrome P450 1A2 (CYP1A2) Inhibition | Inhibitor |

| P-glycoprotein (P-gp) Substrate | No |

By employing these chemoinformatic strategies, researchers can systematically explore the chemical space of 5-Aminoisoquinolin-6-ol dihydrochloride, prioritize the synthesis of promising candidates, and ultimately accelerate the development of new drugs.

Mechanistic Investigations and Biological Target Elucidation of 5 Aminoisoquinolin 6 Ol Dihydrochloride in Vitro/preclinical Focus

Biochemical Pathway Modulation by 5-Aminoisoquinolin-6-ol Dihydrochloride (B599025)

Enzyme Inhibition and Activation Studies (e.g., PARP-1 inhibition)

There is a significant lack of publicly available data detailing the specific enzyme inhibition or activation profile of 5-Aminoisoquinolin-6-ol dihydrochloride. While related isoquinoline (B145761) derivatives have been investigated as inhibitors of enzymes such as Poly(ADP-ribose) polymerase (PARP-1), no such specific data for 5-Aminoisoquinolin-6-ol dihydrochloride could be retrieved. Quantitative measures of its potency and selectivity against a panel of enzymes, which would typically be presented in a data table format, are not available in the reviewed literature.

Receptor Binding and Ligand-Target Interaction Profiling (in vitro)

In vitro studies to determine the receptor binding profile of 5-Aminoisoquinolin-6-ol dihydrochloride have not been published in the accessible scientific literature. Consequently, there is no data on its affinity for various receptors, ion channels, or transporters. A comprehensive understanding of its potential off-target effects and its primary mode of action at the receptor level is therefore currently unavailable.

Modulation of Protein-Protein Interactions

Scientific investigations into the ability of 5-Aminoisoquinolin-6-ol dihydrochloride to modulate protein-protein interactions are not documented in the public domain. Such studies are crucial for understanding a compound's mechanism in disrupting or stabilizing cellular signaling complexes. The absence of this information leaves a critical gap in the understanding of its molecular pharmacology.

Cellular Mechanism of Action Studies (in vitro, non-clinical)

Cell-Based Assays for Target Engagement and Pathway Analysis

No specific cell-based assay results for 5-Aminoisoquinolin-6-ol dihydrochloride have been reported in the available literature. To understand a compound's cellular mechanism, researchers typically employ assays to confirm that the molecule interacts with its intended target within a cellular context and to observe the downstream effects on specific signaling pathways. Without this data, the cellular targets of 5-Aminoisoquinolin-6-ol dihydrochloride and the pathways it modulates remain speculative.

Gene Expression and Proteomic Profiling in Response to 5-Aminoisoquinolin-6-ol Dihydrochloride (in vitro)

Comprehensive gene expression or proteomic profiling studies following in vitro treatment with 5-Aminoisoquinolin-6-ol dihydrochloride have not been made publicly available. Such analyses would provide a global view of the cellular response to the compound, highlighting which genes and proteins are up- or down-regulated and thus offering clues to its mechanism of action. The lack of this data prevents a systems-level understanding of its cellular effects.

Intracellular Distribution and Subcellular Localization Studies (in vitro)

Understanding the intracellular distribution and subcellular localization of a compound is fundamental to elucidating its mechanism of action. These studies aim to determine where a compound accumulates within a cell, thereby providing critical insights into its potential biological targets and pathways. The specific localization of a compound to organelles such as the nucleus, mitochondria, or endoplasmic reticulum can suggest its involvement in processes like gene regulation, energy metabolism, or protein synthesis, respectively.

Several established in vitro methodologies are employed to track small molecules within cells. Fluorescence microscopy is a primary technique, often requiring the compound to be intrinsically fluorescent or tagged with a fluorescent probe. numberanalytics.com This allows for real-time visualization of the compound's distribution in living or fixed cells. nih.gov Another powerful method is subcellular fractionation, where cells are lysed and their components (e.g., nuclei, mitochondria, cytoplasm) are separated by differential centrifugation. nih.govnih.gov The concentration of the compound in each fraction is then quantified using analytical techniques like liquid chromatography-mass spectrometry (LC/MS), providing quantitative data on its distribution. nih.govresearchgate.net More advanced approaches, such as secondary ion mass spectrometry (SIMS), can also map the distribution of isotope-labeled compounds at a subcellular level. nih.gov

Currently, there is no publicly available scientific literature detailing specific studies on the intracellular distribution or subcellular localization of 5-Aminoisoquinolin-6-ol dihydrochloride. Therefore, its accumulation patterns within specific cellular compartments have not been experimentally determined.

Illustrative Data Table 1: Hypothetical Subcellular Distribution of 5-Aminoisoquinolin-6-ol Dihydrochloride Following In Vitro Incubation with a Cancer Cell Line. This table is a hypothetical representation of data that could be generated from a subcellular fractionation study and does not represent real experimental results.

| Cellular Compartment | Compound Concentration (ng/mg protein) | Percentage of Total Intracellular Compound |

| Whole Cell Lysate | 150.0 | 100% |

| Cytosol | 95.5 | 63.7% |

| Nucleus | 35.2 | 23.5% |

| Mitochondria | 12.8 | 8.5% |

| Microsomes (ER) | 5.1 | 3.4% |

| Plasma Membrane | 1.4 | 0.9% |

Target Identification and Validation Methodologies for 5-Aminoisoquinolin-6-ol Dihydrochloride

Identifying the specific molecular target(s) of a bioactive compound is a crucial step in drug discovery and chemical biology. Target identification connects the compound to a biological outcome, validates its mechanism of action, and helps in predicting potential on-target efficacy and off-target effects. nih.govmdpi.commetwarebio.com A variety of methodologies have been developed to pinpoint the direct binding partners of small molecules within the complex cellular proteome.

Affinity-Based Probes and Pull-Down Assays

Affinity-based target identification is a classic and powerful biochemical approach. rsc.org This method relies on the synthesis of a chemical probe derived from the bioactive small molecule. Typically, the probe is designed with three key components: the parent compound (the "bait"), a reporter tag (such as biotin) for enrichment, and often a photoreactive crosslinking group to form a covalent bond with the target protein upon UV irradiation. nih.govnih.gov

This affinity probe is incubated with a cell lysate or live cells. After allowing the probe to bind to its target(s), the photoreactive group is activated, permanently linking the probe to its binding partners. The biotin (B1667282) tag is then used to "pull down" the probe-protein complexes from the lysate using streptavidin-coated beads. sigmaaldrich.comprofacgen.com After washing away non-specifically bound proteins, the captured target proteins are eluted and identified, most commonly by mass spectrometry. profacgen.com

No studies describing the design of an affinity-based probe for 5-Aminoisoquinolin-6-ol dihydrochloride or its use in pull-down assays have been published. Such an experiment would be a key step in identifying its direct molecular targets.

Illustrative Data Table 2: Hypothetical Protein Hits from a Photo-Affinity Pull-Down Assay with a 5-Aminoisoquinolin-6-ol Dihydrochloride-Derived Probe. This table is a hypothetical representation of potential protein targets identified via mass spectrometry and does not represent real experimental results.

| Protein ID (UniProt) | Protein Name | Peptide Count | Fold Enrichment (Probe vs. Control) |

| P04637 | Tumor suppressor p53 | 15 | 25.4 |

| P62258 | 14-3-3 protein sigma | 11 | 18.2 |

| Q09472 | Histone deacetylase 1 | 9 | 12.5 |

| P31749 | Mitogen-activated protein kinase 1 | 7 | 8.9 |

| P10415 | Heat shock protein HSP 90-alpha | 22 | 2.1 (Non-specific) |

Omics Approaches (e.g., Proteomics, Metabolomics)

Omics technologies provide a global, unbiased view of the molecular changes within a cell following treatment with a compound. These approaches are invaluable for generating hypotheses about a compound's mechanism of action and identifying its biological targets and affected pathways. scitechnol.com

Proteomics: Chemical proteomics can be used to identify drug targets by observing changes across the proteome. mdpi.com One common approach involves treating cells with the compound and then using quantitative mass spectrometry to compare the protein expression levels between treated and untreated cells. Significant up- or down-regulation of specific proteins or protein pathways can point towards the compound's mode of action. metwarebio.com Another advanced technique, Limited Proteolysis-Mass Spectrometry (LiP-MS), can identify drug-protein interactions by detecting conformational changes in proteins upon ligand binding, revealing direct targets without chemical modification of the compound. biognosys.com

There are no published proteomics studies investigating the effects of 5-Aminoisoquinolin-6-ol dihydrochloride on any cell line.

Metabolomics: Metabolomics involves the comprehensive analysis of small-molecule metabolites within a biological system. By comparing the metabolic profiles of cells treated with a compound to control cells, researchers can identify which metabolic pathways are perturbed. researchgate.netomicsonline.org For example, an accumulation of glycolytic intermediates and a depletion of NAD+ could suggest that the compound targets NAD+ biosynthesis. youtube.com This provides a functional readout of the compound's effects and can help elucidate its mechanism of action, even if the direct protein target is unknown. mdpi.com

No metabolomics studies have been reported for cells treated with 5-Aminoisoquinolin-6-ol dihydrochloride.

Illustrative Data Table 3: Hypothetical Key Metabolite Changes in Cells Treated with 5-Aminoisoquinolin-6-ol Dihydrochloride. This table is a hypothetical example of results from a metabolomics study and does not represent real experimental data.

| Metabolite | Metabolic Pathway | Fold Change (Treated vs. Control) | P-value |

| N-Acetylaspartate | Amino Acid Metabolism | -2.5 | 0.001 |

| Citrate | TCA Cycle | -1.8 | 0.005 |

| Succinate | TCA Cycle | -2.1 | 0.003 |

| Lactate | Glycolysis | +3.2 | <0.001 |

| Glutathione (GSH) | Redox Homeostasis | -2.8 | <0.001 |

Preclinical Phenotypic Screening Approaches (in vitro, non-clinical)

Phenotypic screening is a powerful strategy in drug discovery that involves testing compounds for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the drug's specific molecular target. nih.gov This approach is particularly valuable for identifying first-in-class medicines and for understanding the broader biological effects of a compound.

High-Throughput Screening (HTS) of Compound Libraries

High-Throughput Screening (HTS) leverages automation, robotics, and sensitive detection methods to rapidly test thousands to millions of compounds for a specific biological activity. bmglabtech.comwikipedia.org In the context of a single compound like 5-Aminoisoquinolin-6-ol dihydrochloride, HTS methodologies can be reversed. Instead of screening a large library to find a "hit," the single compound can be tested across a large library of assays or cell lines to characterize its activity profile.

This process, sometimes referred to as high-throughput profiling, can involve testing the compound against panels of cancer cell lines to identify sensitive and resistant subtypes, or against a wide array of reporter gene assays to see which signaling pathways it modulates. nih.gov The results can rapidly generate hypotheses about the compound's mechanism of action and potential therapeutic applications. researchgate.net

No data from high-throughput screening or profiling of 5-Aminoisoquinolin-6-ol dihydrochloride across diverse assay panels are available in the public domain.

Illustrative Data Table 4: Hypothetical Results from High-Throughput Profiling of 5-Aminoisoquinolin-6-ol Dihydrochloride Across a Panel of Kinase Assays. This table provides a hypothetical example of HTS data and does not represent real experimental results.

| Assay Target | Assay Type | Compound Concentration (µM) | Percent Inhibition | Hit (Yes/No) |

| CDK2/CycA | Biochemical | 10 | 85.4% | Yes |

| EGFR | Biochemical | 10 | 5.2% | No |

| PI3Kα | Biochemical | 10 | 9.1% | No |

| MAPK1 | Biochemical | 10 | 67.8% | Yes |

| AKT1 | Biochemical | 10 | 12.3% | No |

| SRC | Biochemical | 10 | 4.5% | No |

Computational and Theoretical Chemistry Applications to 5 Aminoisoquinolin 6 Ol Dihydrochloride

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational method used extensively in structure-based drug design to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.govwikipedia.org This technique simulates the binding process, allowing for the characterization of the ligand-protein complex at an atomic level. nih.gov The primary goals of docking are to predict the binding conformation and to estimate the binding affinity, which is often represented by a scoring function. nih.govresearchgate.net

For 5-Aminoisoquinolin-6-ol dihydrochloride (B599025), molecular docking would involve preparing the 3D structure of the ligand and the chosen protein target. Using software such as AutoDock or Glide, the ligand's conformational space is explored within the protein's active site. wikipedia.org A scoring function then evaluates each potential pose based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces to rank the most likely binding modes. nih.gov A lower, more negative score typically indicates a more favorable binding interaction. wikipedia.org

While specific docking studies for 5-Aminoisoquinolin-6-ol dihydrochloride are not publicly detailed, studies on analogous isoquinoline (B145761) and quinoline (B57606) structures demonstrate the utility of this approach. These studies reveal that the heterocyclic scaffold frequently participates in key interactions, such as hydrogen bonds and π-π stacking, with amino acid residues in the active site of various enzymes. The analysis of these interactions is crucial for understanding the compound's mechanism of action and for optimizing its structure to improve potency and selectivity. researchgate.net

Table 1: Representative Data from Molecular Docking Studies

| Parameter | Description | Example Value Range |

| Binding Affinity (kcal/mol) | An estimation of the binding free energy between the ligand and the protein. More negative values suggest stronger binding. | -5.0 to -9.0 |

| Interacting Residues | Specific amino acids in the protein's active site that form bonds or have close contacts with the ligand. | TYR 230, ASP 150, LYS 88 |

| Interaction Types | The nature of the chemical interactions stabilizing the ligand-protein complex. | Hydrogen Bond, Hydrophobic, π-π Stacking |

| RMSD (Å) | Root-Mean-Square Deviation between the predicted pose and a known experimental pose (if available). Values < 2.0 Å are generally considered a good prediction. | 0.5 to 2.5 |

Quantum Chemical Calculations for Electronic Structure and Reactivity of 5-Aminoisoquinolin-6-ol Dihydrochloride

Quantum chemical (QM) calculations are employed to investigate the electronic properties of molecules with high accuracy, providing insights that are often inaccessible through experimental methods alone. nih.gov Methods like Density Functional Theory (DFT) are particularly effective for studying the electronic structure, reactivity, and spectroscopic properties of molecules like 5-Aminoisoquinolin-6-ol dihydrochloride. longdom.orglongdom.org

These calculations can determine the molecule's optimized 3D geometry, the distribution of electron density, and the energies of its molecular orbitals. nih.gov Key parameters derived from QM studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to be chemically reactive.

Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis), while other calculations can elucidate vibrational frequencies (IR and Raman spectra). longdom.org These theoretical spectra can be compared with experimental data to validate the computational model. For 5-Aminoisoquinolin-6-ol dihydrochloride, such analyses would reveal how the amino and hydroxyl substituents influence the electronic properties and reactivity of the isoquinoline core.

Table 2: Typical Properties Determined by Quantum Chemical Calculations

| Property | Description | Significance |

| Optimized Molecular Geometry | The lowest energy 3D arrangement of atoms, including bond lengths and angles. | Provides the most stable conformation of the molecule. |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. | Indicates nucleophilic character and regions susceptible to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. | Indicates electrophilic character and regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Correlates with chemical reactivity, polarizability, and electronic transitions. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. | Identifies electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for intermolecular interactions. |

| Vibrational Frequencies | Theoretical prediction of the molecule's vibrational modes. | Corresponds to peaks in IR and Raman spectra, aiding in structural characterization. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the more static picture offered by molecular docking. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, revealing information about conformational flexibility and the stability of ligand-protein complexes. researchgate.net

For 5-Aminoisoquinolin-6-ol dihydrochloride, an MD simulation would typically start with the best-docked pose in its protein target, solvated in a water box with ions to mimic physiological conditions. The simulation, often run for nanoseconds to microseconds, would show how the ligand and protein adapt to each other's presence. nih.gov This is crucial for assessing the stability of the predicted binding mode. Key analyses include calculating the Root-Mean-Square Deviation (RMSD) of the ligand and protein backbone to measure structural stability over time.

Advanced MD techniques can also be used to study binding kinetics, providing estimates of the association (k_on) and dissociation (k_off) rate constants. nih.gov These kinetic parameters are increasingly recognized as critical for a drug's efficacy and duration of action. Simulations can reveal the entire binding or unbinding pathway, identifying intermediate states and energy barriers that govern the kinetic process. aip.org

In Silico Prediction of Potential Biological Targets and Pathways

In silico target prediction methods are used to identify potential protein targets for a given small molecule, which is especially valuable when the mechanism of action is unknown. mdpi.com These approaches can be broadly categorized into ligand-based and structure-based methods. nih.govnih.gov

Ligand-based methods operate on the principle of chemical similarity: a molecule is likely to bind to the same targets as other structurally similar molecules with known activities. nih.gov For 5-Aminoisoquinolin-6-ol dihydrochloride, its chemical fingerprint or 3D shape would be compared against databases of bioactive compounds (e.g., ChEMBL). A statistically significant similarity to a set of molecules known to bind a particular protein suggests that the protein may also be a target for 5-Aminoisoquinolin-6-ol dihydrochloride. mdpi.com

Structure-based methods, such as inverse docking, involve screening the compound against a large library of 3D protein structures to find potential binding partners. creative-biolabs.com The compound is docked into the binding sites of numerous proteins, and the resulting scores are used to rank the most likely targets. mdpi.com The output of these predictions is a list of potential protein targets, which can then be analyzed to identify associated biological pathways, offering hypotheses about the compound's potential therapeutic effects or side effects. nih.gov

Cheminformatics and Machine Learning Algorithms for 5-Aminoisoquinolin-6-ol Dihydrochloride Design

Cheminformatics and machine learning (ML) are transforming the field of drug discovery by enabling the analysis of vast chemical and biological datasets to build predictive models. nih.govmdpi.com These tools can be applied to predict the properties of 5-Aminoisoquinolin-6-ol dihydrochloride and to guide the design of new, optimized analogues. preprints.org

The process begins by representing the molecule using chemical descriptors or fingerprints, which encode its structural and physicochemical features. nih.gov These representations serve as input for ML algorithms. For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed by training algorithms on a dataset of compounds with known activities against a specific target. danaher.com A trained QSAR model could then predict the biological activity of 5-Aminoisoquinolin-6-ol dihydrochloride or its derivatives.

Beyond activity prediction, ML models can forecast a wide range of properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). preprints.org Furthermore, generative ML models can design novel molecules from scratch or optimize a starting compound like 5-Aminoisoquinolin-6-ol dihydrochloride. arxiv.org These models learn the underlying rules of chemical space and can generate new structures predicted to have improved potency, selectivity, or pharmacokinetic profiles. danaher.com

Table 3: Application of Machine Learning Algorithms in Drug Design

| Algorithm | Application | Description |

| Random Forest | QSAR, ADMET Prediction | An ensemble method that builds multiple decision trees and merges their outputs to improve predictive accuracy and control over-fitting. |

| Support Vector Machine (SVM) | Classification (e.g., active vs. inactive), Regression (e.g., IC50 prediction) | A supervised learning model that finds an optimal hyperplane to separate data points into different classes or to predict a continuous value. |

| Deep Neural Networks (DNN) | Bioactivity Prediction, De Novo Design, Property Prediction | A complex, multi-layered network of artificial neurons capable of learning intricate patterns from large datasets. Used for a wide range of predictive and generative tasks. |

| Reinforcement Learning | Generative Chemistry, Lead Optimization | An algorithm that learns to make decisions by taking actions in an environment to maximize a cumulative reward. Used to generate molecules with desired properties. |

Analytical Chemistry Approaches in Research on 5 Aminoisoquinolin 6 Ol Dihydrochloride

Development and Validation of Chromatographic Methods for Quantification

Chromatographic techniques are fundamental to the quantitative analysis of pharmaceutical compounds, providing the necessary sensitivity and selectivity to measure concentrations in complex biological and chemical samples. The development of robust and reliable methods is a critical step in preclinical and clinical research.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of chemical compounds. While specific validated HPLC methods for 5-Aminoisoquinolin-6-ol dihydrochloride (B599025) are not extensively detailed in publicly available literature, the development of such a method would follow established principles.

A typical reversed-phase HPLC (RP-HPLC) method would be developed to ensure adequate separation of the analyte from impurities and matrix components. Key parameters for optimization include the selection of the stationary phase (e.g., a C8 or C18 column), the composition of the mobile phase (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), flow rate, and column temperature. Detection is commonly achieved using an ultraviolet (UV) detector set to a wavelength where the compound exhibits maximum absorbance.

Method validation would be performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. This process involves assessing several key performance characteristics, as summarized in the table below.

Table 1: Key Validation Parameters for an HPLC Method

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity analysis, no interference at the retention time of the analyte. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |

| Accuracy | The closeness of test results to the true value. | Recovery of 98-102% for spiked samples. |

| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in pH, flow rate, etc. |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For applications requiring higher sensitivity and selectivity, particularly for quantification in complex biological matrices like plasma, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard. mdpi.com A validated UPLC-MS/MS assay has been developed for the quantitative analysis of the closely related compound, 5-Aminoisoquinoline (B16527) (5-AIQ), in plasma. mdpi.com

This method involves separating the analyte from plasma components on a sub-2 µm particle column, which allows for faster analysis times and improved resolution compared to traditional HPLC. mdpi.commdpi.com Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) in positive mode, and detected by a triple quadrupole mass spectrometer. mdpi.commdpi.com

Quantification is performed using Multiple Reaction Monitoring (MRM), where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This process provides exceptional selectivity and sensitivity. For 5-AIQ, the precursor ion [M+H]⁺ at m/z 145.0 is fragmented to produce product ions at m/z 91.0 and 117.4, which are used for quantification and qualification, respectively. mdpi.commdpi.com

The validation of such a method for 5-AIQ in human plasma has demonstrated its reliability. mdpi.commdpi.com The assay was found to be linear over a concentration range of 1.0 to 666 ng/mL, with a correlation coefficient of ≥0.995. mdpi.commdpi.com The method showed good precision (≤12.68%) and accuracy (-8.6 to 5.9%), with a mean recovery of 79.1% from plasma and negligible matrix effects. mdpi.commdpi.com This validated method is suitable for pharmacokinetic and metabolic stability studies. mdpi.commdpi.com

Table 2: Example UPLC-MS/MS Method Parameters for 5-Aminoisoquinoline (5-AIQ) Quantification

| Parameter | Condition |

|---|---|

| Chromatography System | ACQUITY UPLC |

| Column | Acquity CSH C18 (2.1 × 100 mm; 1.7 µm) |

| Mobile Phase | 10 mM Ammonium Acetate and Acetonitrile (35:65; v/v) |

| Flow Rate | 0.3 mL/min |

| Mass Spectrometer | Triple Quadrupole Detector (TQD) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (5-AIQ) | Quantifier: 145.0 > 91.0; Qualifier: 145.0 > 117.4 |

| Internal Standard (IS) | Pantoprazole (MRM Transition: 384.0 > 138.1) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. mdpi.com Its application to the analysis of 5-Aminoisoquinolin-6-ol dihydrochloride is limited due to the compound's properties. As a salt, it is non-volatile and would likely decompose at the high temperatures required for GC analysis. mdpi.com

For GC-MS analysis to be feasible, the compound would need to undergo a derivatization process. Derivatization involves chemically modifying the analyte to create a more volatile and thermally stable derivative. For 5-Aminoisoquinolin-6-ol, this would typically involve reacting the amino and hydroxyl functional groups with a silylating agent (e.g., BSTFA) or an acylating agent to replace the active hydrogens with non-polar, thermally stable groups.

Once derivatized, the compound could be analyzed using a standard GC-MS system. The GC separates the components of the mixture, which are then introduced into the mass spectrometer. researchgate.net The MS fragments the molecules and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint" that can be used for identification by comparing it to spectral libraries. While GC-MS is a highly sensitive and specific technique, the requirement for derivatization adds complexity to sample preparation and can introduce variability. nih.gov

Advanced Spectroscopic Techniques for Elucidating Molecular Interactions

Understanding how a compound interacts with its biological target is crucial for drug discovery and development. Advanced spectroscopic techniques provide atomic-level insights into these interactions, guiding the design of more potent and selective molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool for studying protein-ligand interactions in solution under near-physiological conditions. It can confirm binding, determine binding affinity, and map the binding site on the target protein without the need for crystallization. NMR experiments can be broadly categorized into ligand-observed and protein-observed methods.

In ligand-observed NMR , the effects of binding on the ligand's NMR signals are monitored. Techniques like Saturation Transfer Difference (STD) NMR are particularly useful for screening and identifying binders. In an STD-NMR experiment, the protein is selectively saturated with radiofrequency pulses. This saturation is transferred to any bound ligands through spin diffusion. By subtracting a spectrum with on-resonance saturation from one with off-resonance saturation, only the signals from the binding ligand remain, confirming the interaction.

In protein-observed NMR , an isotopically labeled (e.g., ¹⁵N, ¹³C) protein is used, and changes in its spectrum upon ligand addition are monitored. The Heteronuclear Single Quantum Coherence (HSQC) experiment produces a spectrum where each peak corresponds to a specific amide proton-nitrogen pair in the protein backbone. When a ligand binds, the chemical environment of nearby amino acid residues changes, causing their corresponding peaks in the HSQC spectrum to shift (a phenomenon known as chemical shift perturbation). By identifying which residues are perturbed, the ligand's binding site on the protein can be mapped.

Table 3: Common NMR Techniques for Ligand-Target Interaction Studies

| Technique | Type | Information Obtained |

|---|---|---|

| Saturation Transfer Difference (STD) NMR | Ligand-Observed | Binding confirmation, Epitope mapping (which parts of the ligand are in close contact with the protein). |

| Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) | Ligand-Observed | Binding confirmation, useful for detecting weak binders. |

| Chemical Shift Perturbation (CSP) using ¹H-¹⁵N HSQC | Protein-Observed | Binding confirmation, Binding site mapping, Dissociation constant (Kd) determination. |

| Nuclear Overhauser Effect (NOE) Spectroscopy | Both | Intermolecular distance restraints to determine the 3D structure of the protein-ligand complex. |

X-ray Crystallography of 5-Aminoisoquinolin-6-ol Dihydrochloride-Biological Target Complexes

X-ray crystallography is the definitive method for obtaining a high-resolution, three-dimensional structure of a molecule or a macromolecular complex. For 5-Aminoisoquinolin-6-ol, this technique can reveal the precise binding mode when it is complexed with its biological target, such as an enzyme. This involves co-crystallizing the compound with the target protein and then diffracting X-rays off the resulting crystal. The diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be built.

The Protein Data Bank (PDB) contains a crystal structure (PDB ID: 2F2T) of the related compound, 5-Aminoisoquinoline, bound to its target, Poly (ADP-ribose) polymerase-1 (PARP-1). mdpi.com Analysis of such a structure provides unparalleled insight into the molecular interactions that govern binding. For PARP-1 inhibitors, crystallographic studies have revealed a conserved binding mode within the nicotinamide-binding pocket of the enzyme's catalytic domain. mdpi.com

Key interactions typically include:

Hydrogen Bonds: The inhibitor forms critical hydrogen bonds with the backbone amide groups of conserved residues like Glycine and Serine in the active site. mdpi.com

π-π Stacking: The aromatic ring system of the inhibitor engages in a π-π stacking interaction with the side chain of a conserved Tyrosine residue, which is crucial for anchoring the ligand in the binding pocket. mdpi.com

Advanced Applications and Future Research Directions for 5 Aminoisoquinolin 6 Ol Dihydrochloride

Utilization as a Chemical Probe for Fundamental Biological Processes

A chemical probe is a small molecule designed to selectively interact with a biological target, thereby enabling the study of that target's function within a complex system. The parent compound, 5-Aminoisoquinoline (B16527) (5-AIQ), serves as a classic example of a chemical probe for interrogating the function of PARP-1. mdpi.comresearchgate.net PARP inhibitors function by preventing the repair of DNA single-strand breaks. nih.govfrontiersin.org In cells that have a compromised ability to repair double-strand breaks through homologous recombination (HR), such as those with mutations in the BRCA1 or BRCA2 genes, this inhibition leads to an accumulation of cytotoxic DNA damage and cell death—a concept known as synthetic lethality. frontiersin.orgnih.gov

The value of 5-AIQ as a research tool is rooted in its capacity to selectively inhibit PARP-1, which allows for the detailed study of the downstream consequences of this inhibition. mdpi.com Its application has been pivotal in clarifying the role of PARP-1 in numerous disease states beyond oncology.

| Biological Process | Model System | Key Findings |

| DNA Damage Repair | Cancer cell lines | Used to elucidate the mechanism of synthetic lethality in cells deficient in BRCA. frontiersin.orgnih.gov |

| Ischemia-Reperfusion Injury | Cerebral, cardiac, renal, and hepatic artery models | 5-AIQ demonstrates significant protective effects against tissue damage following a lack of blood flow. mdpi.comresearchgate.net |

| Inflammation | Models of arthritis, multiple sclerosis, spinal cord injury | PARP-1 inhibition by 5-AIQ leads to the downregulation of NF-κB activity, resulting in anti-inflammatory effects. researchgate.net |

| Angiogenesis & Metastasis | Mouse models | 5-AIQ shows anti-angiogenic and anti-metastatic properties through the inhibition of matrix metalloproteinases. researchgate.net |

| Neurodegeneration | Parkinson's disease models | Demonstrates therapeutic potential due to its activity as a PARP-1 antagonist. researchgate.net |

Integration into Multi-component Systems and Hybrid Molecules

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. This approach aims to produce compounds with enhanced efficacy, improved selectivity, or a dual mechanism of action. mdpi.com The isoquinoline (B145761) core is a highly suitable building block for this strategy, given its synthetic versatility and well-documented biological significance. nih.govresearchgate.net

While there are no specific documented examples of 5-Aminoisoquinolin-6-ol dihydrochloride (B599025) being used in hybrid molecules, the broader isoquinoline class has been successfully incorporated into such systems. For instance, the 5,8-isoquinolinedione scaffold is considered a valuable component for synthesizing novel antitumor hybrids. mdpi.com A common strategy involves linking a PARP-targeting scaffold, like 5-aminoisoquinoline, to another bioactive molecule, such as a DNA-damaging agent, to achieve a synergistic therapeutic effect. researchgate.net The creation of hybrid molecules that pair a PARP inhibitor with a 1,2,3-triazene moiety to enhance cytotoxicity is one such explored avenue, representing a promising future direction for 5-aminoisoquinoline derivatives. researchgate.net

Exploration of Unexplored Reactivity and Novel Synthetic Opportunities

The ability to chemically modify the isoquinoline core is essential for developing new derivatives with improved or novel biological activities. Modern synthetic organic chemistry offers a robust and expanding array of methods for constructing and functionalizing the isoquinoline ring system. nih.govrsc.org Recent progress in this area has emphasized reaction efficiency, atom economy, and the development of methods to introduce chemical diversity. rsc.org

| Synthetic Method | Description | Potential Application for 5-Aminoisoquinoline Derivatives |

| Transition Metal-Catalyzed C-H Activation | Involves the direct functionalization of carbon-hydrogen bonds, which bypasses the need for pre-functionalized starting materials. Catalysts based on rhodium, ruthenium, and cobalt are commonly used. organic-chemistry.org | Enables the precise introduction of new functional groups onto the isoquinoline core to fine-tune biological activity and selectivity. |

| Multi-component Reactions (MCRs) | These are one-pot reactions in which three or more starting materials combine to form a single, often complex, product with high efficiency. rsc.org | Facilitates the rapid generation of large libraries of 5-aminoisoquinoline analogs for high-throughput screening and drug discovery. |

| Radical Cascade Reactions | A sequence of intramolecular radical reactions used to construct complex cyclic structures, such as isoquinoline-1,3(2H,4H)-diones. rsc.org | Allows for the synthesis of novel isoquinoline scaffolds with different oxidation states and substitution patterns, expanding chemical diversity. |

| Photocatalysis | Utilizes visible light to drive chemical transformations, providing mild and more environmentally sustainable reaction conditions. nih.gov | Offers a green chemistry approach to the synthesis of complex heterocyclic frameworks based on the isoquinoline structure. |

These advanced synthetic strategies provide the necessary tools to create novel derivatives of 5-Aminoisoquinolin-6-ol dihydrochloride, which will enable detailed exploration of structure-activity relationships and the development of next-generation therapeutic agents.

Emerging Methodologies in Chemical Biology Relevant to 5-Aminoisoquinolin-6-ol Dihydrochloride Research

Chemical biology provides powerful methodologies for studying the interactions between small molecules, such as 5-aminoisoquinoline derivatives, and their biological targets within the native cellular environment.

Affinity-Based Protein Profiling (AfBP): This technique employs chemical probes to identify the protein targets of a drug in a complex biological sample. For PARP inhibitors, photoaffinity probes have been developed that, upon exposure to UV light, form a covalent bond with their target proteins. acs.orgacs.org A probe based on the 5-aminoisoquinoline scaffold could be used to confirm its direct engagement with PARP-1 and PARP-2 in living cells and to uncover potential off-targets, which is vital for a complete understanding of the compound's biological effects and safety profile. acs.org

Click Chemistry: This term describes a set of highly efficient, selective, and biocompatible chemical reactions that facilitate the modular assembly of complex molecules. lumiprobe.comlumiprobe.com An azide (B81097) or alkyne functional group could be synthetically incorporated into the 5-aminoisoquinoline structure. This modified probe could then be "clicked" onto a reporter molecule, such as a fluorophore for imaging or biotin (B1667282) for purification, within a cellular system. nih.gov The development of copper-free click chemistry reactions has been particularly important for applications in living organisms, as it avoids the toxicity associated with copper catalysts. lbl.gov

Identification of Research Gaps and Future Perspectives in the Field of 5-Aminoisoquinolin-6-ol Dihydrochloride

Despite the widespread use of 5-AIQ as a research tool and the clinical success of other PARP inhibitors, significant research gaps and future opportunities exist for derivatives like 5-Aminoisoquinolin-6-ol dihydrochloride.

Improving Selectivity: Most clinically approved PARP inhibitors target both PARP-1 and PARP-2. There is a growing interest in developing inhibitors that are highly selective for PARP-1, which may offer a better safety profile, particularly concerning hematological toxicity, and could be more suitable for combination therapies. frontiersin.orgnih.gov Future research could focus on modifying the 5-aminoisoquinoline scaffold to achieve this desired selectivity.

Overcoming Therapeutic Resistance: A major challenge in the clinical use of PARP inhibitors is the development of acquired resistance. nih.gov Further research is critical to fully understand the mechanisms of resistance and to devise strategies to overcome it. This could involve the design of hybrid molecules that simultaneously target PARP and a known resistance pathway.

Dual PARP and Tankyrase Inhibition: Tankyrases (TNKS1/2) are members of the PARP enzyme family that play a key role in regulating the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in various cancers. nih.govnih.govnih.gov Compounds that can dually inhibit both PARP1/2 and tankyrases have been developed. nih.gov Investigating the potential of the 5-aminoisoquinoline scaffold for creating such dual inhibitors could expand its therapeutic utility, especially in Wnt-dependent cancers like colorectal cancer. bslonline.orgmdpi.com

Expanding Therapeutic Horizons: The demonstrated anti-inflammatory and tissue-protective properties of 5-AIQ suggest that its derivatives hold promise for treating non-cancerous diseases. researchgate.net Future investigations should continue to explore their therapeutic potential in conditions such as ischemia-reperfusion injury, neurodegenerative disorders, and chronic inflammatory diseases. nih.govscienceopen.commdpi.comnih.gov

Conclusion

Synthesis of Key Research Findings on 5-Aminoisoquinolin-6-ol Dihydrochloride (B599025)

5-Aminoisoquinolin-6-ol dihydrochloride is a notable water-soluble and potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1. mdpi.com Its primary mechanism of action involves the inhibition of PARP enzymes, which are crucial for cellular processes, including DNA repair. This inhibitory action has made it a valuable tool in biochemical and pharmacological research. mdpi.comresearchgate.net

A significant body of research has focused on its effects in various experimental models. It has demonstrated beneficial outcomes in models of ischemia-reperfusion injury affecting the brain, heart, kidneys, and liver. mdpi.com Furthermore, due to its anti-inflammatory and immunomodulatory properties, 5-Aminoisoquinolin-6-ol dihydrochloride has shown positive effects in experimental models of neuroimmune disorders and lung injury. researchgate.net Research has also highlighted its anti-angiogenic and anti-metastatic activities. researchgate.net Genotoxicity studies, including the bacterial reverse mutation test, in vitro chromosomal aberration test, and in vivo bone marrow micronucleus test, have indicated that it does not possess genotoxic activity. nih.gov

Broader Implications for Chemical and Biological Sciences

The study of 5-Aminoisoquinolin-6-ol dihydrochloride and other isoquinoline (B145761) derivatives has significant implications for the broader chemical and biological sciences. The isoquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as a fundamental template for drug discovery. nih.gov Isoquinoline and its derivatives exhibit a wide range of pharmacological activities, including antitumor, anti-inflammatory, antimicrobial, and enzyme inhibitory actions. nih.govwisdomlib.orgamerigoscientific.com

The investigation into PARP inhibitors, such as 5-Aminoisoquinolin-6-ol dihydrochloride, has revolutionized aspects of targeted cancer therapy. numberanalytics.com These studies have provided proof-of-concept for "synthetic lethality," a therapeutic strategy that targets two DNA repair pathways simultaneously to induce significant cytotoxicity in tumor cells while sparing normal cells. dovepress.com This has been particularly effective in cancers with mutations in DNA repair genes like BRCA1 and BRCA2. The success of PARP inhibitors has spurred the development of new therapeutic agents and combination strategies to enhance efficacy and overcome resistance. dovepress.comnumberanalytics.com The isoquinoline core continues to be a focal point for the synthesis of new compounds with potential therapeutic applications in a variety of diseases. numberanalytics.com

Future Trajectories for 5-Aminoisoquinolin-6-ol Dihydrochloride Research

Future research on 5-Aminoisoquinolin-6-ol dihydrochloride and related PARP inhibitors is poised to expand into several key areas. A primary focus will be on overcoming the challenge of acquired resistance to PARP inhibitors in cancer therapy. nih.gov This involves identifying novel molecular targets and developing combination therapies that can synergize with PARP inhibition to suppress resistant cell populations. numberanalytics.comnih.gov

Expanding the therapeutic applications of PARP inhibitors beyond their current use in BRCA-mutated cancers is another significant avenue. numberanalytics.com Clinical trials are increasingly exploring their efficacy in non-BRCA-mutated cancers and in combination with other treatment modalities like immunotherapy and chemotherapy to broaden the patient population that could benefit. numberanalytics.comnumberanalytics.comcrownbio.com Furthermore, the development of next-generation PARP inhibitors with improved potency, selectivity, and fewer side effects remains an active area of research. numberanalytics.com For 5-Aminoisoquinolin-6-ol dihydrochloride specifically, while it has been somewhat superseded by newer drugs in oncology, it remains a valuable pharmacological tool to explore the diverse roles of PARP enzymes in health and various disease states, which could uncover new therapeutic strategies. researchgate.net

Q & A

Basic Questions

Q. What are the critical safety protocols for handling 5-Aminoisoquinolin-6-ol dihydrochloride in laboratory settings?

- Methodological Guidance :

- Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to irritation risks .

- Work in a fume hood to minimize inhalation exposure, as the compound may cause respiratory irritation .

- Store in a cool, dry place away from oxidizers, as incompatibility with oxidizing agents is noted in structurally similar hydrochlorides .

Q. What synthetic routes are available for 5-Aminoisoquinolin-6-ol dihydrochloride?

- Methodological Guidance :

- While direct synthesis data is limited, analogous isoquinoline derivatives (e.g., Isoquinolin-6-ol) are synthesized via hydrolysis of methoxy precursors using pyridine hydrochloride under elevated temperatures (160°C) .

- Post-synthetic modifications may include amino group introduction via nucleophilic substitution or reductive amination, followed by dihydrochloride salt formation under acidic conditions.

Advanced Research Questions

Q. How can researchers assess the stability of 5-Aminoisoquinolin-6-ol dihydrochloride under varying experimental conditions?

- Methodological Guidance :

- Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC-MS, focusing on decomposition products like carbon/nitrogen oxides, as observed in related compounds .

- Evaluate pH-dependent stability in buffers (pH 1–12) to identify optimal storage and reaction conditions.

Q. What analytical techniques are most effective for characterizing 5-Aminoisoquinolin-6-ol dihydrochloride?

- Methodological Guidance :

- Structural Elucidation : Use / NMR to confirm the aromatic proton environment and amine/hydroxyl group positions. Compare with PubChem data for analogous isoquinolines .

- Purity Assessment : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and validate against certified reference standards if available.

Q. How should researchers address contradictory data on the compound’s toxicity and ecological impact?

- Methodological Guidance :

- Perform in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) to supplement limited SDS data .

- For ecological risk, conduct acute toxicity tests on Daphnia magna or algal models, as no existing ecotoxicological data is reported .

Q. What strategies optimize reaction yields in derivatives of 5-Aminoisoquinolin-6-ol dihydrochloride?

- Methodological Guidance :

- Screen catalysts (e.g., Pd/C for hydrogenation) and solvents (DMF, ethanol) to enhance amino group reactivity.

- Use design of experiments (DoE) to optimize temperature, pH, and stoichiometry, as demonstrated in analogous heterocyclic syntheses .

Q. How can the compound’s solubility be improved for biological assays?

- Methodological Guidance :

- Test co-solvents (DMSO-water mixtures) or surfactants (Tween-80) to enhance aqueous solubility.

- Consider salt metathesis to exchange dihydrochloride for more soluble counterions (e.g., citrate) while monitoring stability .

Q. What regulatory considerations apply to using this compound in preclinical studies?

- Methodological Guidance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.